molecular formula C16H15ClN4O3S B2625621 7-(2-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 330202-46-5

7-(2-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2625621
CAS RN: 330202-46-5
M. Wt: 378.83
InChI Key: MGTINFYPLYPXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as Olomoucine II, is a purine derivative that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Heterocyclic Systems

A study by Dotsenko et al. (2012) discusses the alkylation of 3-cyanopyridine-2(1H)-thiones with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene, leading to the formation of pyrido-thieno-diazepino-purine dione derivatives. This work showcases the construction of penta- and hexacyclic heterocyclic systems through cascade reactions, highlighting the potential of such compounds in drug design and development (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).

Protective Group Strategy in Synthesis

Khaliullin and Shabalina (2020) describe the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. Their study outlines a novel route that involves the introduction of a thietanyl protecting group, demonstrating its utility in preventing undesirable reactions and facilitating the synthesis of complex purine derivatives (Khaliullin, F., & Shabalina, Y., 2020).

Exploration of New Biological Activities

In another dimension of research, Gobouri (2020) synthesized new 6-purineselenyl, 1, 3, 4-thiadiazols bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones and related derivatives, elucidating their structures via spectroscopic methods. This exploration into selenyl and thiadiazolyl derivatives of purine-diones opens avenues for investigating novel biological activities and pharmacological properties (Gobouri, A., 2020).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c1-9(22)8-25-16-18-13-12(14(23)19-15(24)20(13)2)21(16)7-10-5-3-4-6-11(10)17/h3-6H,7-8H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTINFYPLYPXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione

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